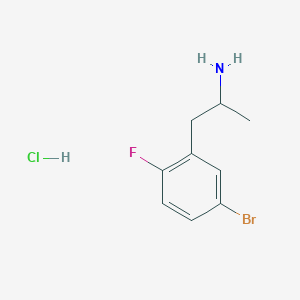
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride
説明
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12BrClFN. It has a molecular weight of 268.56 and its IUPAC name is 2-(5-bromo-2-fluorophenyl)-1-methylethylamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . More detailed physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not available in the sources I found.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methods and Characteristics : The chemical synthesis of related compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride and 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride involves steps like amination, cyclization, and acidification, offering insights into similar synthetic routes and conditions that could apply to 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride (Tan Bin, 2010); (Cheng Chuan, 2011).
Chemoselective Functionalization : Studies on similar compounds demonstrate the chemoselective functionalization of halopyridines, which may be relevant for understanding the chemical behavior and potential modifications of this compound (Bryan W Stroup et al., 2007); (Bryan W. Stroup et al., 2007).
Crystallographic and Quantum Analysis : Research into adamantane-1,3,4-thiadiazole hybrid derivatives with halogen substitutions, similar in structure to this compound, provide insights into their crystal structures and non-covalent interactions, crucial for understanding the physical and chemical properties of such compounds (A. El-Emam et al., 2020).
Potential Applications
Antidepressant Activity : Compounds structurally related to this compound have been studied for their antidepressant activities, indicating a potential area of application for this compound as well (Tao Yuan, 2012).
Antimicrobial Properties : The synthesis and characterization of azetidine derivatives, which are structurally similar to this compound, for their potential antimicrobial properties suggest that this compound could also be explored for similar biological activities (K. Doraswamy & P. Ramana, 2013).
Cytotoxic Agents : Studies on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are chemically related to this compound, for their cytotoxic effects indicate potential applications in developing anticancer agents (E. Mete et al., 2007).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAOYLWTJMRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


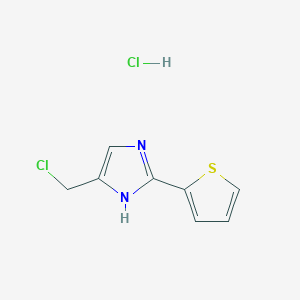
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
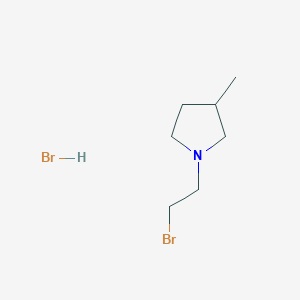
amine hydrochloride](/img/structure/B1376545.png)

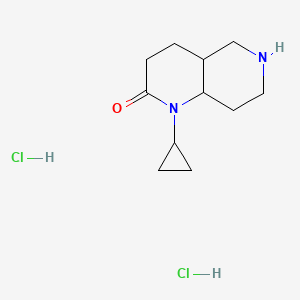
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
amine hydrochloride](/img/structure/B1376555.png)

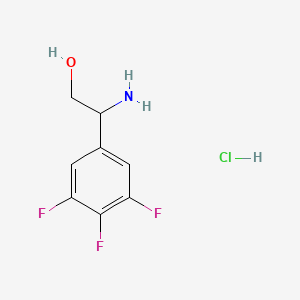
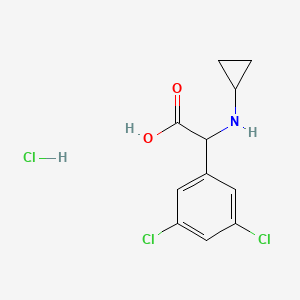
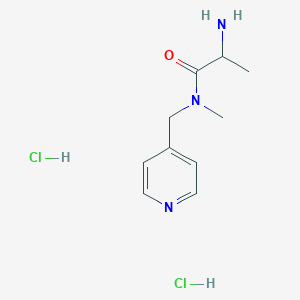
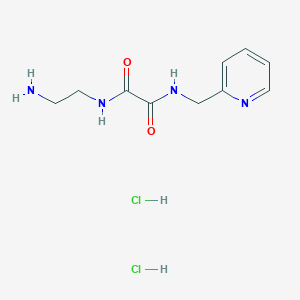
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)
